molecular formula C21H22N4 B2445536 16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 305332-01-8

16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

Cat. No. B2445536
CAS RN: 305332-01-8
M. Wt: 330.435
InChI Key: RCCDCXJJXRCWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C21H22N4 and its molecular weight is 330.435. The purity is usually 95%.
BenchChem offers high-quality 16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

The research on diastereomeric diamines and carbonitriles demonstrates the ability to create complex structures with high stereoselectivity, which is crucial for developing specific pharmacophores or materials with unique properties (Vilsmaier, Fath, & Maas, 1991). Similarly, metal-induced synthesis offers a pathway to novel tricyclic systems, showcasing the potential for creating complex organic frameworks (Tandon & Lucas, 2008).

Catalytic Applications

Research into aza- and azaoxa-macrocyclic ligands derived from diamines emphasizes the relevance of such compounds in catalysis, particularly in facilitating hetero-Diels–Alder reactions. This highlights their role in synthetic chemistry for creating complex molecular architectures with high efficiency and selectivity (Pulacchini et al., 2003).

Structural and Conformational Analysis

Studies on the crystal structure of specific carbonitriles and their derivatives provide insights into the conformational dynamics and structural characteristics of cyclic compounds. These studies are essential for understanding the physical properties, reactivity, and potential applications of new materials and molecules (Liu et al., 2011).

Novel Heterocyclic Systems

Research into the formation of new heterocyclic systems through reactions like cycloaddition or carbonylation shows the potential of cyclic amines and nitriles in developing unique compounds with possible applications in pharmaceuticals, agrochemicals, and materials science (Reis et al., 2005).

properties

IUPAC Name

16-(cyclohexylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c22-13-17-15-9-6-10-16(15)20(23-14-7-2-1-3-8-14)25-19-12-5-4-11-18(19)24-21(17)25/h4-5,11-12,14,23H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCDCXJJXRCWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

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